N-Fmoc-3-iodopropylamine

Description

Properties

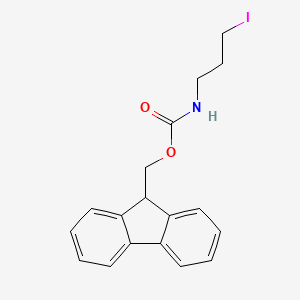

Molecular Formula |

C18H18INO2 |

|---|---|

Molecular Weight |

407.2 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-iodopropyl)carbamate |

InChI |

InChI=1S/C18H18INO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) |

InChI Key |

KAGDQFSEASAQJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-iodopropylamine typically involves multiple steps, starting with the preparation of the iodopropyl group and the fluorene-9-ylmethyl ester group. One common method involves the reaction of 3-iodopropanol with phosgene to form 3-iodopropyl chloroformate. This intermediate is then reacted with 9H-fluorene-9-ylmethanol in the presence of a base such as triethylamine to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-iodopropylamine undergoes various chemical reactions, including:

Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and thiols.

Hydrolysis: Products include 3-iodopropylcarbamic acid and 9H-fluorene-9-ylmethanol.

Oxidation and Reduction: Products vary depending on the specific reaction conditions.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

N-Fmoc-3-iodopropylamine is utilized as a building block in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, allowing for selective coupling reactions without interference from other reactive sites. The stability of the Fmoc group under acidic conditions facilitates its use in multi-step syntheses where other protecting groups might fail .

Advantages in Synthesis

The compound's hydrophobic nature can influence solubility and reaction kinetics, making it advantageous for synthesizing peptides that require specific folding or stability characteristics. The use of this compound has been shown to improve the yield and purity of synthesized peptides by minimizing side reactions that often occur with less stable protecting groups .

Drug Development

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds derived from this amine have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) and others. This suggests a potential role for this compound in developing new anticancer agents.

Bioconjugation and Labeling

The iodine atom in this compound allows for facile bioconjugation methods, enabling the attachment of biomolecules such as peptides or proteins to various substrates. This property is particularly useful in designing targeted therapies where specific delivery to cancer cells is required . The ability to label biomolecules enhances their tracking and efficacy in therapeutic applications.

Supramolecular Chemistry

Self-Assembly Applications

this compound has been explored in supramolecular chemistry for creating nanostructures through self-assembly processes. Its structural properties facilitate the formation of organized structures that can be tailored for specific functions, such as drug delivery systems or biosensors . The modular nature of this compound allows researchers to design complex architectures with controlled properties.

Mechanism of Action

The mechanism of action of N-Fmoc-3-iodopropylamine involves its interaction with specific molecular targets. The iodopropyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The carbamic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the fluorene-9-ylmethyl ester group can enhance the compound’s lipophilicity and facilitate its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-Fmoc-3-iodopropylamine, we compare it with structurally or functionally related amines, including ethylamine, methylamine, triethylamine, and N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine.

Table 1: Key Properties of this compound and Comparable Amines

*Formulas for this compound and others inferred from synthesis data or PubChem.

Structural and Functional Differences

Protective Group Utility: this compound’s Fmoc group enables controlled deprotection in multi-step syntheses, contrasting with simpler amines like ethylamine or methylamine, which lack protective groups and are used as reactive intermediates . The iodine substituent allows for Suzuki or Ullmann-type cross-coupling reactions, a feature absent in non-halogenated analogs like triethylamine.

Molecular Weight and Solubility :

- This compound’s high molecular weight (~407 g/mol) and aromatic Fmoc group reduce volatility compared to ethylamine (45.08 g/mol) or methylamine (31.06 g/mol), which are gases at room temperature .

- The dodecyl-containing diamine (299.54 g/mol) exhibits amphiphilic properties due to its long alkyl chain, making it suitable for surfactant applications—a niche distinct from the Fmoc compound’s synthetic role .

Reactivity and Applications: Triethylamine: A strong base (pKa ~10.75) used to neutralize acids during reactions, unlike this compound, which participates as a building block . N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine: Its dual amine groups and hydrophobic tail enhance surface activity, relevant in industrial formulations rather than medicinal chemistry .

Research Findings

- This compound was critical in synthesizing a histidine-derived imidazole compound via nucleophilic substitution, requiring 4.5 days of reflux in acetonitrile—a testament to its moderate reactivity under thermal activation .

- Ethylamine and methylamine are pivotal in producing herbicides (e.g., atrazine) and pharmaceuticals (e.g., ephedrine), leveraging their small size for rapid alkylation .

- Triethylamine ’s role in catalytic esterification contrasts with the Fmoc compound’s function as a substrate in multi-step organic syntheses .

Q & A

Basic Research Questions

Q. How can I optimize reaction conditions for coupling N-Fmoc-3-iodopropylamine in peptide synthesis?

- Methodological Answer : Use a reflux setup with polar aprotic solvents (e.g., MeCN or DMF) and monitor reaction progress via TLC or HPLC. Adjust reaction time (e.g., 4.5 days for alkylation reactions, as in ) and temperature (typically 40–80°C) to balance yield and purity. Pre-activate the amine with a coupling agent like HATU or DIC to enhance efficiency .

Q. What are effective strategies for Fmoc deprotection when using this compound?

- Methodological Answer : Deprotection is commonly achieved with 20% piperidine in DMF. For acid-sensitive intermediates, consider alternative methods such as ionic liquid-mediated cleavage (e.g., using [BMIM][BF₄] at room temperature), which preserves acid-labile protecting groups while achieving >95% efficiency .

Q. How do I integrate this compound into non-natural amino acid libraries for drug screening?

- Methodological Answer : Synthesize derivatives by substituting the iodine atom with functional groups (e.g., azides or alkynes) via Sonogashira or click chemistry. Validate purity via HPLC (>97%) and characterize using HRMS and NMR. Screen bioactivity using SPR or cellular assays .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent degradation. Use PPE (gloves, lab coat, goggles) and work in a fume hood due to flammability (flash point: 9.5°C) and respiratory toxicity. Monitor waste disposal per EPA guidelines for iodinated compounds .

Advanced Research Questions

Q. How can I resolve contradictions in reported reaction yields for this compound-mediated alkylations?

- Methodological Answer : Systematically test variables:

- Solvent polarity : Compare DMF (high polarity) vs. THF (low polarity).

- Catalyst : Evaluate Pd(0) vs. Cu(I) catalysts for cross-coupling efficiency.

- Analytical rigor : Use quantitative NMR to trace byproducts.

Document discrepancies using standardized protocols (e.g., IUPAC guidelines in ) to ensure reproducibility .

Q. What experimental frameworks are suitable for studying the mechanistic pathway of this compound in solid-phase synthesis?

- Methodological Answer : Apply the PICO framework (Population: resin-bound peptides; Intervention: coupling conditions; Comparison: traditional vs. novel catalysts; Outcome: yield/purity). Use kinetic studies (e.g., variable-temperature NMR) to map reaction pathways and DFT calculations to model transition states .

Q. How can I expand the application of this compound beyond peptide synthesis?

- Methodological Answer : Explore:

- Bioconjugation : Link the iodine moiety to fluorescent probes (e.g., BODIPY) for imaging studies.

- Materials science : Functionalize nanoparticles (e.g., AuNPs) via thiol-iodide exchange for sensor development.

Validate stability under physiological conditions using accelerated degradation tests (40°C, 75% humidity) .

Q. What are best practices for managing spectral data of this compound derivatives?

- Methodological Answer : Adopt FAIR principles :

- Formatting : Use .mnova files for NMR and .raw for MS.

- Metadata : Include synthesis date, solvent, and instrument parameters (e.g., Bruker AVANCE III HD 600 MHz).

- Repositories : Upload to Chemotion or RADAR4Chem with DOI assignment for public access .

Methodological Design Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.